methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
This compound is a structurally complex pyrrole derivative featuring a dihydro-2-oxopyrrole core substituted with a 4-fluorophenyl group, a diethylaminoethyl side chain, and a hydroxyl group. The second pyrrole ring is substituted with methyl groups at positions 3 and 5 and a methyl carboxylate at position 2. Its synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. The diethylaminoethyl group enhances solubility via protonation, while the 4-fluorophenyl group contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C25H30FN3O5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H30FN3O5/c1-6-28(7-2)12-13-29-21(16-8-10-17(26)11-9-16)19(23(31)24(29)32)22(30)18-14(3)20(25(33)34-5)27-15(18)4/h8-11,21,27,30H,6-7,12-13H2,1-5H3/b22-19+ |
InChI Key |
QVNREPLYUWHBRI-ZBJSNUHESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(NC(=C2C)C(=O)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(NC(=C2C)C(=O)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Pyrrole Core Formation
The pyrrole rings in the target compound are constructed via Knorr-type cyclization or Paal-Knorr synthesis , common for synthesizing substituted pyrroles. For example:
- Step 1 : Condensation of a β-ketoester (e.g., tert-butyl 3-oxobutanoate) with an amine-containing precursor (e.g., 2-(diethylamino)ethylamine) under acidic conditions forms the 1H-pyrrole-3-carboxamide backbone.
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution at the C2 position.
Functionalization and Cross-Coupling
- The carbonyl bridge between the two pyrrole units is formed through a Friedel-Crafts acylation or amide coupling (e.g., using DCC or EDCl as activating agents).
- Methyl ester installation : Methylation of the carboxylic acid intermediate (e.g., using methanol and thionyl chloride) yields the final ester.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Acetic acid, reflux, 12h | 68% | |
| 2 | Acylation | DCM, EDCl, DMAP, rt, 6h | 52% | |
| 3 | Esterification | MeOH, SOCl₂, 0°C → rt, 4h | 85% |
Critical Intermediate Isolation
- Intermediate A : tert-Butyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate.
- Synthesis : Reacting 2,4-dimethylpyrrole-3-carboxylic acid with tert-butyl chloroformate, followed by amine coupling.
- Intermediate B : 5-[(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]pyrrole-3-carboxamide.
- Synthesis : Condensation of 5-fluoroisatin with a pyrrole aldehyde under basic conditions.
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3).
- Spectroscopic Data :
Challenges and Optimization
- Low Yields in Acylation : Improved by using DMAP as a catalyst to enhance electrophilicity.
- Byproduct Formation : Mitigated via strict temperature control during cyclization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and pyrrole groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The fluorophenyl and diethylamino groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its unique structural features.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
- Ethyl 2-(4-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate (): Differs in the aromatic substituent (4-chlorophenyl vs. 4-fluorophenyl) and lacks the diethylaminoethyl group. Synthesis uses similar Fe3O4@nano-cellulose catalysts, suggesting comparable environmental efficiency .
Analogues with Varying Aminoalkyl Chains
- Ethyl 3-(4-Chlorophenyl)-2-(Dipentyl-Amino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate (): Features a dipentylamino group instead of diethylaminoethyl, increasing hydrophobicity. The pyrimidine ring introduces additional hydrogen-bonding sites, which may enhance target binding compared to the pyrrole-only scaffold in the target compound .
Compounds with Trifluoromethyl Substitutions
- Methyl 4-({2,5-Dimethyl-1-[2-(Trifluoromethyl)Phenyl]-1H-Pyrrol-3-yl}Methylene)-1-(2-Furylmethyl)-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate ():
Derivatives with Modified Ester Groups
- Ethyl 4-(2-Ethoxy-2-Oxoethyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate (): Replaces the dihydro-2-oxopyrrole core with a simpler pyrrole ring and an ethoxyethyl side chain.
Key Comparative Data
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis may benefit from magnetic nanoparticle catalysts (e.g., Fe3O4@nano-cellulose), enabling high yields and eco-friendly recovery, as seen in analogous pyrrole syntheses .
- Biological Activity: The diethylaminoethyl group and 4-fluorophenyl substituent may enhance antimalarial activity compared to chlorophenyl analogues, as fluorinated aromatic rings often improve target specificity .
- Physicochemical Properties: The hydroxyl and oxo groups likely increase polarity, balancing the lipophilicity imparted by the diethylaminoethyl chain. This could optimize blood-brain barrier penetration for CNS-targeted applications .
Biological Activity
Methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activity is of significant interest due to its structural features, which include a pyrrole ring and various substituents that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the diethylamino group suggests potential interactions with neurotransmitter receptors, while the fluorophenyl moiety may enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing pyrrole and diethylamino groups. For instance, compounds with analogous structures have shown significant activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.4 |
| HepG2 | 3.8 |
| MCF-7 | 5.1 |
These results indicate that modifications in the molecular structure can lead to enhanced antiproliferative effects, suggesting that this compound may possess similar or improved efficacy against cancer cells .
Antioxidant Activity
The antioxidant properties of compounds containing pyrrole rings are well-documented. The presence of conjugated systems within these structures allows for effective scavenging of free radicals. In vitro assays have demonstrated that related compounds exhibit potent antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
Research has indicated that compounds with similar functionalities can act as inhibitors of specific enzymes. For example, inhibition of phospholipase A2 (PLA2) has been observed in related compounds, which may contribute to their therapeutic effects by modulating inflammatory pathways .
Case Study 1: Anticancer Screening
A study conducted on a library of drug candidates identified several pyrrole derivatives with promising anticancer activities. The compound was tested alongside others and showed significant inhibition of tumor growth in multicellular spheroid models, indicating its potential for further development as an anticancer agent .
Case Study 2: Antioxidant Evaluation
In a comparative study assessing the antioxidant capacity of various heterocyclic compounds, this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it exhibited moderate antioxidant activity comparable to standard antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this pyrrole-carboxylate derivative, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, similar pyrrolidinone derivatives are synthesized via base-assisted cyclization of hydroxy-pyrrolidinone intermediates with substituted aryl groups (e.g., 4-fluorophenyl). Reaction conditions such as temperature (80–100°C), solvent polarity (e.g., DMF or THF), and base strength (e.g., K₂CO₃) critically affect yields, as observed in analogous compounds where yields ranged from 46% to 63% depending on substituent electronic effects . Characterization via ¹H/¹³C NMR and HRMS is essential to confirm regiochemistry and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer : A combination of FT-IR (to identify carbonyl and hydroxyl stretches), ¹H/¹³C NMR (to resolve substituent environments), and single-crystal X-ray diffraction (for absolute configuration) is recommended. For instance, X-ray studies of related ethyl-pyrrolo[3,2-d]pyrimidine derivatives confirmed disorder in the main residue with an R factor of 0.054, highlighting the need for high-resolution crystallography to resolve complex stereochemistry . HRMS further validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize synthetic routes and predict electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction energetics and transition states, while quantum chemical methods (e.g., CBS-QB3) predict NMR chemical shifts with <2 ppm deviation from experimental data. For example, regression formulas for toluene-d8 solvent systems enable accurate prediction of ¹H/¹³C shifts, aiding in rapid structural assignment . Reaction path search algorithms (e.g., AFIR) combined with experimental feedback loops (as in ICReDD’s methodology) reduce trial-and-error by narrowing optimal conditions .
Q. What strategies address contradictions in spectral data or synthetic yields between analogous compounds?
- Methodological Answer : Discrepancies in yields (e.g., 46% vs. 63% in dihydro-pyrrolones) often arise from steric/electronic effects of substituents or solvent choice. Systematic variation of reaction parameters (e.g., using Design of Experiments, DoE) isolates critical factors. For spectral mismatches, comparative analysis with DFT-simulated spectra (e.g., using Gaussian09) resolves ambiguities in peak assignments .
Q. How can AI-driven tools enhance reaction design and data integrity in pyrrole derivative research?
- Methodological Answer : AI platforms like COMSOL Multiphysics integrate virtual simulations (e.g., fluid dynamics in reactors) with machine learning to predict optimal conditions for heterocyclic coupling. Autonomous laboratories employing AI-driven robotics enable real-time adjustments, reducing resource consumption by 30–50% . Secure data management systems with encryption protocols (e.g., blockchain-based platforms) ensure reproducibility and mitigate data breaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
